Stereochemistry-Dependent HCV NS5A Inhibitor Potency: (2S,5S) vs (2R,5R) Pyrrolidine Scaffolds
In a published SAR study on N-phenylpyrrolidine-based HCV NS5A inhibitors, compounds constructed with (2S,5S) stereochemistry at the pyrrolidine ring demonstrated significantly improved genotype 1 (GT1) potency compared to analogues with (2R,5R) configuration [1]. The optimized clinical candidate ABT-267 (ombitasvir), built on the (2S,5S) pyrrolidine core, achieved pan-genotypic EC50 values of 1.7–19.3 pM against GT1a through GT5a, and 366 pM against GT6a [1]. In contrast, the (2R,5R) series consistently yielded higher EC50 values, indicating a stereochemical requirement for low-picomolar inhibition.
| Evidence Dimension | HCV NS5A genotype 1 (GT1) replicon EC50 potency |
|---|---|
| Target Compound Data | EC50 range 1.7–19.3 pM for (2S,5S)-based clinical candidate ABT-267 across GT1a–GT5a; 366 pM for GT6a [1] |
| Comparator Or Baseline | (2R,5R) pyrrolidine analogues; exact EC50 values not reported but stated to be less potent [1] |
| Quantified Difference | Qualitative statement of 'improved' GT1 potency; ABT-267 is a low-picomolar inhibitor vs. the (2R,5R) series which was not advanced |
| Conditions | HCV replicon assay; genotype 1a, 1b, 2a, 2b, 3a, 4a, 5a, 6a |
Why This Matters
Chemistry teams sourcing the pyrrolidine building block for NS5A inhibitor discovery must select the (2S,5S) ethyl ester to ensure downstream compounds recapitulate the clinically validated picomolar potency; the (2R,5R) ester would lead to a less active series.
- [1] DeGoey, D. A. et al., 'Discovery of ABT-267, a Pan-Genotypic Inhibitor of HCV NS5A,' J. Med. Chem., 2014, 57, 2047–2057. DOI: 10.1021/jm401398x. PubMed PMID: 24400777. View Source
